1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
This compound features a bipiperidine core linked to a naphthalene-2-sulfonyl group at the 1'-position and a 5-(trifluoromethyl)pyridin-2-yloxy moiety at the 4-position. The bipiperidine scaffold provides conformational rigidity, which could optimize binding to target receptors compared to simpler amine derivatives .
Properties
IUPAC Name |
2-[1-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O3S/c27-26(28,29)21-6-8-25(30-18-21)35-23-11-13-31(14-12-23)22-9-15-32(16-10-22)36(33,34)24-7-5-19-3-1-2-4-20(19)17-24/h1-8,17-18,22-23H,9-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZIUPRHWFGPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the bipiperidine core: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the naphthalene-2-sulfonyl group: This step often involves sulfonylation reactions using reagents like naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridine ring: The final step involves the coupling of the bipiperidine core with a 5-(trifluoromethyl)pyridin-2-yl group, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions: 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyridine groups can form strong interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogs with Varied Sulfonyl Groups
1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
- Molecular Formula : C₂₅H₂₇F₃N₄O₃S
- Key Differences: Replaces naphthalene-2-sulfonyl with quinoline-8-sulfonyl.
- Implications: Quinoline’s aromatic nitrogen may introduce basicity, altering solubility and pharmacokinetics. The reduced steric bulk compared to naphthalene could enhance binding to hydrophobic pockets in enzymes or receptors .
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methylimidazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Key Differences : Features a 1-methylimidazole sulfonyl group and a 3-chloro-substituted pyridine.
- This may affect metabolic stability or off-target interactions .
Analogs with Simplified Core Structures
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
- Molecular Formula : C₁₀H₁₂F₃N₃
- Key Differences : Replaces bipiperidine with a single piperazine ring.
- Physical Properties : Melting point 91–93°C; purity 90% .
- Implications : The smaller, more flexible piperazine core may reduce conformational stability but improve aqueous solubility. This simplification could lower synthetic complexity but diminish target specificity.
Substituent Variations on the Pyridine Ring
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Key Differences: Replaces bipiperidine and sulfonyl groups with a phenol ring.
- Implications: The phenolic hydroxyl group enhances polarity, likely improving water solubility but reducing blood-brain barrier penetration. This derivative may serve as a lead for prodrug development .
Key Findings from Comparative Analysis
- Sulfonyl Group Impact: Naphthalene-2-sulfonyl (target) offers greater lipophilicity than quinoline-8-sulfonyl or imidazole-based sulfonyl groups , which may improve tissue penetration but reduce solubility.
- Core Structure : Bipiperidine (target) likely provides superior conformational control compared to piperazine (), enhancing target selectivity but increasing synthetic complexity .
Biological Activity
The compound 1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on recent research findings.
Chemical Structure
The structure of the compound can be broken down into key functional groups:
- Naphthalene sulfonyl group : This moiety is known for enhancing solubility and bioactivity.
- Trifluoromethyl pyridine : This group may contribute to the compound's lipophilicity and interaction with biological targets.
- Bipiperidine backbone : The bipiperidine structure is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing similar structural features exhibit significant antimicrobial properties. For example, derivatives with a piperazine moiety have shown promising activity against various bacterial strains, including Mycobacterium species.
Case Study: Antimycobacterial Activity
In a comparative study, compounds similar to This compound were tested for their Minimum Inhibitory Concentration (MIC) against M. kansasii. The results demonstrated that certain derivatives had MIC values comparable to established antibiotics like isoniazid, indicating strong antimycobacterial potential .
Cytotoxic Effects
The cytotoxicity of the compound was evaluated using human monocytic leukemia THP-1 cell lines. The results indicated that the compound exhibited dose-dependent cytotoxic effects, which were attributed to its ability to induce apoptosis in cancer cells.
Preliminary investigations suggest that the compound may inhibit key regulatory proteins involved in cell proliferation, such as the X-linked inhibitor of apoptosis protein (XIAP). This inhibition leads to increased apoptosis rates in targeted cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Research has shown that:
- Electron-withdrawing groups , such as trifluoromethyl, enhance antimicrobial activity.
- Steric hindrance from bulky substituents can decrease efficacy.
- The positioning of functional groups significantly influences the interaction with biological targets.
In Silico Studies
Computational studies have been employed to predict the biological activity of this compound by modeling its interactions with various biological targets. These studies suggest that specific hydrogen bonding interactions play a critical role in binding affinity and overall biological effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
